molecular formula C20H26O5 B593395 2-Hydroxyeupatolide 8-O-angelate CAS No. 72229-39-1

2-Hydroxyeupatolide 8-O-angelate

Cat. No.: B593395
CAS No.: 72229-39-1
M. Wt: 346.423
InChI Key: ZYKRXWIPMUJNME-NJYQSCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyeupatolide 8-O-angelate is a sesquiterpene lactone found in the genus Eupatorium. This compound has been used in traditional Chinese medicine for the treatment of various diseases due to its anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hydroxyeupatolide 8-O-angelate involves the extraction from Eupatorium species general extraction methods for sesquiterpene lactones involve solvent extraction followed by chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in the literature. Typically, large-scale extraction from plant sources and subsequent purification processes are employed for the production of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyeupatolide 8-O-angelate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2-Hydroxyeupatolide 8-O-angelate has several scientific research applications:

Mechanism of Action

The anti-inflammatory activity of 2-Hydroxyeupatolide 8-O-angelate is primarily due to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6. The compound also suppresses the production of nitric oxide, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyeupatolide 8-O-angelate is unique due to its specific molecular structure, which allows it to effectively inhibit NF-κB signaling pathways. This makes it particularly potent in reducing inflammation compared to other similar compounds .

Properties

IUPAC Name

(8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKRXWIPMUJNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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